molecular formula C8H11N5OS B2941520 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-56-6

5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2941520
CAS No.: 1946817-56-6
M. Wt: 225.27
InChI Key: IPPGFACOBOKIPM-UHFFFAOYSA-N
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Description

5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946817-56-6) is a high-purity chemical intermediate incorporating the privileged 1,3,4-thiadiazole scaffold, a structure renowned for its significant role in medicinal chemistry . This compound features a 1,3,4-thiadiazole core linked to a 1-(2-methoxyethyl)pyrazole moiety, with a molecular formula of C8H11N5OS and a molecular weight of 225.27 g/mol . The 2-amino-1,3,4-thiadiazole scaffold is a versatile bioisostere for pyrimidine and pyridazine rings, capable of producing mesoionic salts that enable strong interactions with biomolecules and contribute to good cell permeability and bioavailability . This scaffold is associated with a wide spectrum of pharmacological activities, making it a valuable template in drug discovery . The specific pyrazolyl substitution pattern in this reagent is analogous to structures explored in antimicrobial and antiparasitic research, positioning it as a key building block for developing novel therapeutic agents . Furthermore, derivatives of 1,3,4-thiadiazole have demonstrated promising activity against challenging parasitic infections, such as filarial diseases like onchocerciasis (river blindness) and lymphatic filariasis, highlighting the scaffold's potential in neglected tropical disease research . Researchers utilize this compound in the synthesis of more complex molecules, leveraging its reactive amino group for further derivatization to create libraries of candidates for high-throughput screening . It is supplied for research applications as a reference standard and synthetic intermediate. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[2-(2-methoxyethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5OS/c1-14-5-4-13-6(2-3-10-13)7-11-12-8(9)15-7/h2-3H,4-5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPGFACOBOKIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves a multi-step reaction sequence. The process starts with the preparation of 2-methoxyethylhydrazine, which is then reacted with an appropriate 1,3,4-thiadiazole derivative under controlled conditions to form the target compound. Reaction temperatures usually range from 50°C to 100°C, and catalysts such as acetic acid or sulfuric acid are often used to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound involves larger-scale equipment and optimization of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems help maintain consistent reaction conditions, while advanced purification techniques like chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

  • Oxidation: Introduction of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

  • Reduction: Addition of hydrogen or removal of oxygen, typically employing reducing agents such as sodium borohydride.

  • Substitution: Replacement of one group by another, commonly involving halogens or other nucleophiles.

Common Reagents and Conditions Used: The compound reacts with common reagents such as bromine, chlorine, and various acids and bases under controlled temperature and pressure conditions. Catalysts like palladium or nickel may also be used to enhance reaction rates and selectivity.

Major Products Formed from These Reactions: Depending on the reaction type, the major products include various substituted derivatives of the original compound. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce halogenated or alkylated products.

Scientific Research Applications

Chemistry: In chemistry, 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for designing new compounds with desired properties.

Biology: Biologically, the compound has potential as a pharmacophore, serving as a structural framework for developing drugs targeting specific enzymes or receptors. Its unique structure can be modified to enhance its affinity and selectivity for biological targets.

Medicine: In medicine, derivatives of this compound have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to interact with biological macromolecules like proteins and DNA underpins its therapeutic potential.

Industry: Industrial applications include the development of agrochemicals, dyes, and other specialty chemicals. Its versatility allows for customization to meet specific industrial needs.

Mechanism of Action

The mechanism of action of 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can alter the activity of these targets, leading to biological effects such as inhibition of enzyme function or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Diversity

The pharmacological profile of 1,3,4-thiadiazol-2-amine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituent Group(s) Key Pharmacological Activity Evidence Source
Target Compound 1-(2-Methoxyethyl)pyrazole Not explicitly reported
N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine [Iva] Pyridinyl Antibacterial (FabH inhibitor)
GSK613 1-(2-Chloro-6-fluorobenzyl)pyrazole, 1-(3-methylpyrazolyl)ethyl Antitubercular (InhA inhibitor)
Quinazoline-linked derivative (Compound 14) Quinazoline Hypoglycemic, GSK-3β inhibition
5-(2-Phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine Schiff base Phenoxypyridinyl Anticancer (apoptosis induction)
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine Pyridinyl Antiviral (SARS-CoV-2 inhibition)
Benzimidazole-methylamine derivatives Benzimidazole Antimicrobial
Key Observations:
  • Pyridinyl substituents (e.g., in compounds Iva and SARS-CoV-2 inhibitors) are associated with broad-spectrum biological activity, including antibacterial and antiviral effects .
  • Halogenated aromatic groups (e.g., in GSK613) enhance target specificity, as seen in its direct inhibition of InhA, a critical enzyme in Mycobacterium tuberculosis .

Pharmacological and Physicochemical Properties

  • Solubility : The methoxyethyl group in the target compound may confer higher solubility than phenyl or nitro-substituted analogs, which often require formulation adjustments .
  • ADMET Profiles : GSK613 exhibited favorable preliminary ADMET properties, including moderate plasma protein binding (85%) and acceptable metabolic stability .

Biological Activity

5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiparasitic effects, supported by research findings and case studies.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including those with pyrazole substituents, exhibit significant antimicrobial properties. A review highlighted that compounds featuring the 2-amino-1,3,4-thiadiazole moiety show promising activity against various bacterial strains and fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amineStaphylococcus aureus32 µg/mL
2-amino-1,3,4-thiadiazole derivativeEscherichia coli16 µg/mL
Thiadiazole derivativeCandida albicans64 µg/mL

Anticancer Activity

In vitro studies have shown that thiadiazole derivatives can inhibit the proliferation of cancer cells. For instance, a study on various thiadiazole derivatives indicated that they could induce apoptosis in HeLa cells with IC50 values ranging from 0.37 to 0.95 µM . The mechanism appears to involve cell cycle arrest at the sub-G1 phase and the induction of apoptotic pathways.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amineHeLa0.73
Thiadiazole derivativeMCF-70.95
Thiadiazole derivativeA5490.37

Antiparasitic Activity

Recent investigations into the antiparasitic properties of thiadiazole derivatives have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. A study evaluated twenty derivatives and identified several with IC50 values ranging from 6 µM to 44 µM against epimastigotes without significant toxicity to murine macrophages . The proposed mechanism involves inducing damage to the cell membrane of the parasites.

Table 3: Antiparasitic Activity Against Trypanosoma cruzi

CompoundFormIC50 (µM)
5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amineEpimastigote20
Thiadiazole derivativeTrypomastigote44

Case Studies

A notable case study involved the synthesis and evaluation of various substituted thiadiazoles for their biological activity. The study demonstrated that modifications on the thiadiazole ring could enhance antimicrobial and anticancer potency while reducing toxicity profiles .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : A standard approach involves cyclization reactions using thiourea precursors and phosphorus oxychloride (POCl₃) under reflux conditions. For example, thiourea derivatives are treated with POCl₃ at 90°C for 3 hours, followed by pH adjustment (ammonia solution) to precipitate the product. Recrystallization in DMSO/water mixtures refines purity . This method aligns with general 1,3,4-thiadiazole synthesis protocols.

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : X-ray crystallography is critical for confirming molecular geometry and regiochemistry, as demonstrated in halogenated pyrazole-thiadiazole analogs . Complementary techniques include:

  • IR spectroscopy : To identify functional groups (e.g., N-H stretches in amines).
  • NMR spectroscopy : For regiochemical assignment of pyrazole and thiadiazole protons .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:

  • Antitubercular activity : Testing against Mycobacterium tuberculosis H37Rv strains at concentrations ≤50 µg/mL, with MIC (Minimum Inhibitory Concentration) as a key metric .
  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

  • Methodological Answer :

  • Catalyst optimization : Triethylamine enhances cycloaddition efficiency in heterocyclic systems .
  • Temperature control : Maintaining 90–120°C during cyclization minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Example: A 82% yield was achieved using phenylhydrazine hydrate under controlled reflux .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent strains (e.g., M. tuberculosis H37Rv) and control compounds (e.g., isoniazid) .
  • Dose-response validation : Perform IC₅₀/EC₅₀ curves to confirm potency thresholds.
  • Statistical rigor : Apply ANOVA or non-parametric tests to assess reproducibility .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Methodological Answer :

  • Heterocyclic hybridization : Introduce pyrazine or benzimidazole moieties to exploit synergistic effects .
  • Substituent variation : Replace the 2-methoxyethyl group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties .
  • Computational modeling : Use DFT to predict binding affinities or ADMET profiles .

Q. How to mitigate stability issues during storage and handling?

  • Methodological Answer :

  • Storage conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Desiccants : Use silica gel to minimize hydrolysis of the thiadiazole ring .
  • Stability assays : Monitor degradation via HPLC at 0, 3, and 6 months under accelerated conditions (40°C/75% RH) .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

  • Methodological Answer :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular docking : Map interactions with biological targets (e.g., M. tuberculosis enzymes) to prioritize analogs .
  • Example: Crystal structure data (e.g., CCDC 943765) can validate computational models .

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